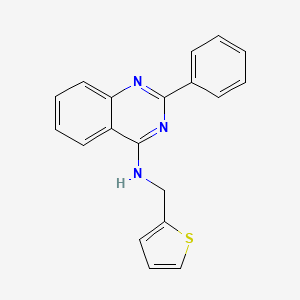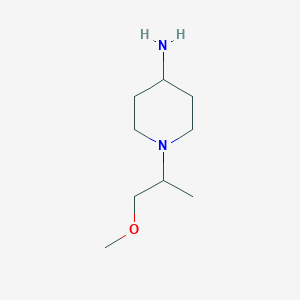
1-(1-Methoxypropan-2-yl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methoxypropan-2-yl)piperidin-4-amine, also known as MPA, is a chemical compound that belongs to the class of piperidine derivatives. MPA has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry.
科学研究应用
1-(1-Methoxypropan-2-yl)piperidin-4-amine has been extensively studied for its potential applications in various research fields. In neuroscience, 1-(1-Methoxypropan-2-yl)piperidin-4-amine has been used as a tool to study the role of the dopamine transporter (DAT) in the brain. 1-(1-Methoxypropan-2-yl)piperidin-4-amine acts as a selective inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 1-(1-Methoxypropan-2-yl)piperidin-4-amine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and behavioral effects. 1-(1-Methoxypropan-2-yl)piperidin-4-amine has also been used in pharmacology to study the interactions between drugs and transporters, such as DAT and the serotonin transporter (SERT). In medicinal chemistry, 1-(1-Methoxypropan-2-yl)piperidin-4-amine has been investigated as a potential lead compound for the development of novel drugs for the treatment of various disorders, including attention deficit hyperactivity disorder (ADHD) and drug addiction.
作用机制
1-(1-Methoxypropan-2-yl)piperidin-4-amine acts as a selective inhibitor of DAT, binding to the transporter and preventing the reuptake of dopamine from the synaptic cleft. This leads to increased dopamine signaling, which can have a range of effects on behavior and physiology, depending on the dose and route of administration. 1-(1-Methoxypropan-2-yl)piperidin-4-amine has also been shown to have some affinity for the SERT, although its potency is much lower than its affinity for DAT.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Methoxypropan-2-yl)piperidin-4-amine are largely dependent on its dose and route of administration. In general, 1-(1-Methoxypropan-2-yl)piperidin-4-amine increases dopamine signaling in the brain, which can lead to a range of effects, including increased locomotor activity, reward-seeking behavior, and stereotypy. 1-(1-Methoxypropan-2-yl)piperidin-4-amine has also been shown to have some effects on other neurotransmitter systems, including the norepinephrine and serotonin systems, although these effects are much weaker than its effects on dopamine. 1-(1-Methoxypropan-2-yl)piperidin-4-amine has been shown to have some cardiovascular effects, including increased heart rate and blood pressure, although these effects are generally mild and transient.
实验室实验的优点和局限性
One of the main advantages of 1-(1-Methoxypropan-2-yl)piperidin-4-amine for lab experiments is its selectivity for DAT, which allows for the specific manipulation of dopamine signaling in the brain. 1-(1-Methoxypropan-2-yl)piperidin-4-amine is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, 1-(1-Methoxypropan-2-yl)piperidin-4-amine has some limitations, including its relatively low potency and affinity for DAT compared to other DAT inhibitors, such as cocaine and methylphenidate. Additionally, 1-(1-Methoxypropan-2-yl)piperidin-4-amine has some off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 1-(1-Methoxypropan-2-yl)piperidin-4-amine. One area of interest is the development of more potent and selective DAT inhibitors based on the structure of 1-(1-Methoxypropan-2-yl)piperidin-4-amine. Another area of interest is the investigation of the effects of 1-(1-Methoxypropan-2-yl)piperidin-4-amine on other neurotransmitter systems, particularly the norepinephrine and serotonin systems. Additionally, 1-(1-Methoxypropan-2-yl)piperidin-4-amine could be used as a tool to study the role of DAT in various neurological and psychiatric disorders, including ADHD, drug addiction, and depression. Finally, the development of new methods for the delivery of 1-(1-Methoxypropan-2-yl)piperidin-4-amine, such as transdermal patches or inhalation, could expand its potential applications in research and clinical settings.
合成方法
1-(1-Methoxypropan-2-yl)piperidin-4-amine can be synthesized through a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 1-methoxypropan-2-amine with 4-piperidone under basic conditions, followed by reduction with sodium borohydride. The resulting product is 1-(1-Methoxypropan-2-yl)piperidin-4-amine, which can be purified through recrystallization or chromatography.
属性
IUPAC Name |
1-(1-methoxypropan-2-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(7-12-2)11-5-3-9(10)4-6-11/h8-9H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRSJVRCTPJZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




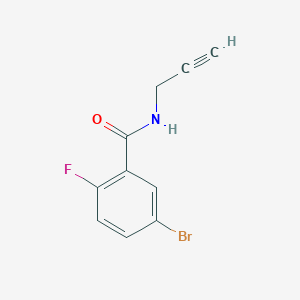
![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)
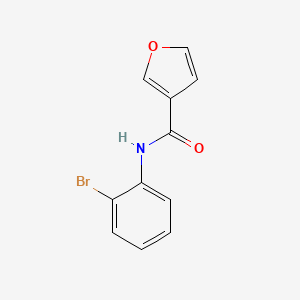
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
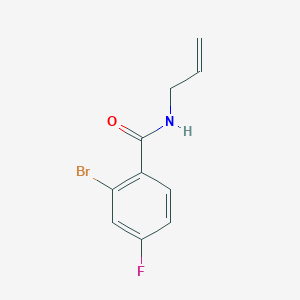
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
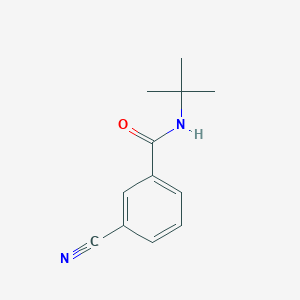
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)
